

# The Economic Balancing Act: Ketamine Versus Standard Therapies for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Captamine |           |
| Cat. No.:            | B089715   | Get Quote |

For researchers, scientists, and drug development professionals, the burgeoning interest in ketamine for treatment-resistant depression (TRD) extends beyond its novel mechanism of action to a critical question: is it a cost-effective alternative to standard therapies? This guide provides an objective comparison of the economic viability of ketamine treatment, including intravenous (IV) ketamine and intranasal esketamine, against established treatments such as electroconvulsive therapy (ECT) and oral antidepressants. The analysis synthesizes data from multiple economic evaluations, presenting quantitative outcomes in structured tables and detailing the experimental methodologies employed in these studies.

# Data Presentation: A Comparative Analysis of Cost-Effectiveness

The cost-effectiveness of a medical intervention is typically assessed using metrics such as the Incremental Cost-Effectiveness Ratio (ICER), which represents the additional cost for each Quality-Adjusted Life Year (QALY) gained. A lower ICER generally indicates a more cost-effective intervention. The following tables summarize the findings from various studies comparing ketamine and its derivatives to standard care for TRD.



| Compariso<br>n                                     | Intervention                         | Comparator                  | ICER (per<br>QALY<br>gained)                    | Perspective                        | Key<br>Findings                                                                                                                                                    |
|----------------------------------------------------|--------------------------------------|-----------------------------|-------------------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Esketamine<br>vs. Oral<br>Antidepressa<br>nts      | Esketamine<br>Nasal Spray            | Oral<br>Antidepressa<br>nts | \$237,111 -<br>\$242,496[1]                     | Societal &<br>Healthcare<br>Sector | Esketamine is unlikely to be cost- effective at its current price; a price reduction of over 40% would be needed to meet common cost- effectiveness thresholds.[1] |
| Subcutaneou<br>s Ketamine<br>vs. Active<br>Control | Subcutaneou<br>s Racemic<br>Ketamine | Midazolam                   | Dominant<br>(less costly,<br>more<br>effective) | Health Sector                      | In a specific trial context where control arm costs were included, ketamine was the dominant strategy.[2][3]                                                       |
| Subcutaneou<br>s Ketamine<br>vs. Active<br>Control | Subcutaneou<br>s Racemic<br>Ketamine | Midazolam                   | \$108,500 -<br>\$251,250[2]<br>[3]              | Health Sector                      | When excluding the costs of the active control, ketamine was not found to be cost- effective                                                                       |



|                                           |                                        |                                        |                                                              |                      | within the trial<br>period.[2][3]                                                                        |
|-------------------------------------------|----------------------------------------|----------------------------------------|--------------------------------------------------------------|----------------------|----------------------------------------------------------------------------------------------------------|
| Expanded<br>Ketamine<br>Access vs.<br>ECT | Expanded<br>access to IV<br>Ketamine   | Primarily ECT                          | Net societal<br>savings of<br>\$828.2 million<br>annually[4] | Societal             | Expanded access to IV ketamine for eligible patients could lead to substantial societal cost savings.[4] |
| ECT vs.<br>Standard of<br>Care            | Electroconvul<br>sive Therapy<br>(ECT) | Pharmacothe rapy/<br>Psychotherap<br>y | \$54,000[5][6]                                               | Healthcare<br>Sector | As a third-line treatment, ECT is considered a cost-effective option for TRD.[5][6]                      |



| Study<br>Outcome               | Intervention                                        | Comparator                             | QALYs<br>Gained                                                          | Time<br>Horizon | Notable<br>Outcome                                                                                                         |
|--------------------------------|-----------------------------------------------------|----------------------------------------|--------------------------------------------------------------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------|
| Quality of Life<br>Improvement | Esketamine<br>Nasal Spray                           | Oral<br>Antidepressa<br>nts            | 0.07[1]                                                                  | 5 years         | Esketamine was projected to increase the time spent in remission from 25.3% to 31.1% of life-years.[1]                     |
| Comparative<br>Efficacy        | Subcutaneou<br>s Racemic<br>Ketamine                | Midazolam                              | Significantly higher utility values for ketamine (0.435 vs. 0.352)[2][3] | 4 weeks         | Patients receiving ketamine reported significantly higher quality of life at the end of the initial treatment phase.[2][3] |
| Long-term<br>Health Gain       | Repetitive Transcranial Magnetic Stimulation (rTMS) | Electroconvul<br>sive Therapy<br>(ECT) | 0.96<br>additional<br>QALYs for<br>rTMS                                  | Lifetime        | In a direct comparison, rTMS was found to be both more effective and less costly than ECT.[7]                              |

# **Experimental Protocols: Modeling the Economic Impact**



The majority of cost-effectiveness studies for ketamine and related treatments utilize decisionanalytic models, most commonly Markov models, to simulate the long-term clinical and economic consequences of different treatment strategies.

## **Markov Model for Treatment-Resistant Depression**

A Markov model conceptualizes a patient's journey through a series of mutually exclusive "health states" over time. For TRD, these states typically include:

- Depression: The patient is experiencing symptoms of depression.
- Response: The patient shows a significant improvement in depressive symptoms but has not yet reached remission.
- Remission: The patient is largely free of depressive symptoms.
- Relapse: After a period of response or remission, the patient's depressive symptoms return.
- Death: An absorbing state.

The model operates in cycles (e.g., monthly or annually), and in each cycle, a patient can either remain in their current health state or transition to another. These transitions are governed by probabilities derived from clinical trial data and epidemiological studies.

Key Parameters in the Models:

- Transition Probabilities: These are critical inputs that determine the likelihood of moving between health states. For instance, the probability of transitioning from "Depression" to "Response" after initiating ketamine treatment would be based on efficacy data from relevant clinical trials. One study reported an annual relapse rate of 32% for patients continuing ECT and 26% for those continuing ketamine treatment.[8]
- Costs: The models incorporate various direct and indirect costs associated with each health state and treatment.
  - Direct Medical Costs: Drug acquisition (e.g., generic racemic ketamine at

5 – **5–** 



20 per dose vs. esketamine at around \$850 per dose), administration, physician visits, hospitalization, and monitoring.[9]

- Indirect Costs: Loss of productivity due to illness.
- Utility Values: Each health state is assigned a "utility" value, which represents the health-related quality of life on a scale from 0 (death) to 1 (perfect health). These values are used to calculate QALYs. For example, utility scores for mild and moderate depression have been reported as 0.59 and 0.32, respectively.[10] A systematic review found pooled utility estimates for vignette-based mild, moderate, and severe depression to be 0.75, 0.66, and 0.50, respectively.[11]

The models are then run over a specified time horizon (e.g., 5 years or a lifetime) to project the cumulative costs and QALYs for each treatment strategy.



Click to download full resolution via product page

Caption: A generalized workflow for a cost-effectiveness analysis using a Markov model.



# Mandatory Visualization: Signaling Pathways of Ketamine

The antidepressant effects of ketamine are primarily attributed to its action as an N-methyl-D-aspartate (NMDA) receptor antagonist in the glutamatergic system. The following diagrams illustrate the proposed signaling pathways.



Click to download full resolution via product page



Caption: Ketamine's primary mechanism of action involves blocking the NMDA receptor.

The blockade of NMDA receptors by ketamine leads to a surge in glutamate, which then preferentially activates  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation initiates downstream signaling cascades that are crucial for its rapid antidepressant effects.



Click to download full resolution via product page



**Caption:** Downstream signaling cascade following AMPA receptor activation by ketamine.

In conclusion, the cost-effectiveness of ketamine treatment for treatment-resistant depression is a complex issue with varying conclusions depending on the specific form of ketamine, the comparator, the perspective of the analysis, and the underlying assumptions of the economic model. While intranasal esketamine may not be cost-effective at its current price point without a significant reduction, evidence suggests that expanded access to intravenous racemic ketamine could lead to substantial societal savings. Furthermore, when compared to a control in a clinical trial setting, subcutaneous ketamine has been shown to be a dominant strategy. For drug development professionals and researchers, these findings underscore the importance of considering not only clinical efficacy but also the economic landscape in which new therapies will be introduced. Future research should focus on direct, long-term comparative effectiveness and cost-effectiveness trials of different ketamine formulations against the full range of standard treatments for TRD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cost-Effectiveness of Esketamine Nasal Spray for Patients With Treatment-Resistant Depression in the United States PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 657. ECONOMIC EVALUATIONS OF EMERGING PHARMACOLOGICAL THERAPIES FOR TREATMENT RESISTANT DEPRESSION PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. becarispublishing.com [becarispublishing.com]
- 5. Cost-effectiveness of Electroconvulsive Therapy vs Pharmacotherapy/Psychotherapy for Treatment-Resistant Depression in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Cost–Utility Analysis of Electroconvulsive Therapy and Repetitive Transcranial Magnetic Stimulation for Treatment-Resistant Depression in Ontario PMC [pmc.ncbi.nlm.nih.gov]



- 8. Impact analysis of expanded access to ketamine for treatment-resistant depression PMC [pmc.ncbi.nlm.nih.gov]
- 9. maps.org [maps.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Time trade-off health state utility values for depression: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Economic Balancing Act: Ketamine Versus Standard Therapies for Treatment-Resistant Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089715#comparing-the-cost-effectiveness-of-ketamine-treatment-to-standard-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com